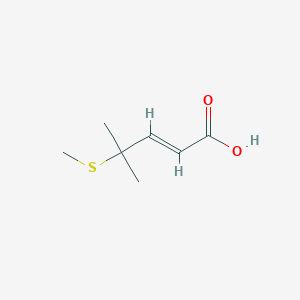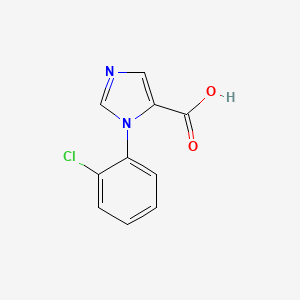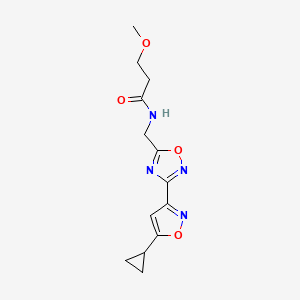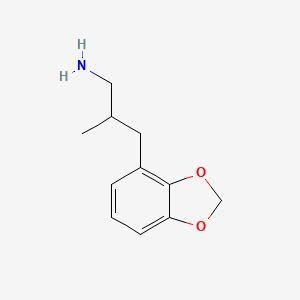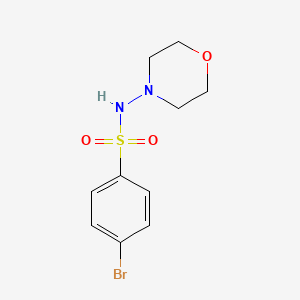
4-Bromo-N-morpholinobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-N-morpholinobenzenesulfonamide” is a chemical compound with the molecular formula C10H13BrN2O3S . It is used in laboratory settings and for the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “4-Bromo-N-morpholinobenzenesulfonamide” consists of a bromine atom (Br) attached to a benzene ring, which is also attached to a sulfonamide group and a morpholine ring . The molecular weight of the compound is 321.19 .
Physical And Chemical Properties Analysis
“4-Bromo-N-morpholinobenzenesulfonamide” has a density of 1.7±0.1 g/cm3, a boiling point of 431.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 69.0±0.4 cm3, and it has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . The compound has a polar surface area of 67 Å2 and a molar volume of 190.3±5.0 cm3 .
Applications De Recherche Scientifique
Photodynamic Therapy and Photophysical Properties
- Zinc Phthalocyanine Derivatives for Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) describes the synthesis of zinc(II) phthalocyanine derivatives, including a compound with benzenesulfonamide groups. These compounds exhibit high singlet oxygen quantum yield, making them potential photosensitizers for treating cancer in photodynamic therapy.
Medicinal Chemistry and Drug Design
Inhibitors for Idiopathic Pulmonary Fibrosis : Norman (2014) discusses phosphatidylinositol 3-kinase inhibitors with benzenesulfonamide derivatives, specifically for treating idiopathic pulmonary fibrosis and cough Norman, 2014.
Cyclic AMP-Dependent Protein Kinase Inhibition : A compound structurally related to 4-Bromo-N-morpholinobenzenesulfonamide, namely H-89, is explored by Chijiwa et al. (1990). It demonstrates potent inhibition of cyclic AMP-dependent protein kinase, impacting neurite outgrowth in PC12D pheochromocytoma cells.
Organic Chemistry and Material Science
Synthesis and Characterization of Sulfonamides : Riaz (2020) reports the synthesis and enzyme inhibition potential of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides. These compounds show notable acetylcholinesterase and α-glucosidase inhibitory potential, substantiated by in silico studies Riaz, 2020.
Ionic Liquid Crystals : Lava, Binnemans, & Cardinaels (2009) delve into the design of ionic liquid crystals using morpholinium cations combined with various anions. They document the mesomorphic behavior of these compounds Lava, Binnemans, & Cardinaels, 2009.
Biochemistry and Enzymology
Anticancer Agent Synthesis : Kumar et al. (2021) synthesized a novel benzenesulfonamide derivative and evaluated its anti-breast cancer activity, showing promising results in molecular docking studies Kumar et al., 2021.
Carbonic Anhydrase Inhibitory Effects : Gul et al. (2016) explored the inhibitory effects of 4-(2-substituted hydrazinyl)benzenesulfonamides against human carbonic anhydrase isoenzymes, finding potent inhibition by these derivatives Gul et al., 2016.
Safety and Hazards
“4-Bromo-N-morpholinobenzenesulfonamide” is classified as having acute oral toxicity (Category 4, H302) and can cause skin corrosion or irritation (Category 2) . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Propriétés
IUPAC Name |
4-bromo-N-morpholin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c11-9-1-3-10(4-2-9)17(14,15)12-13-5-7-16-8-6-13/h1-4,12H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJJUACHAFOJFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333040 |
Source


|
| Record name | 4-bromo-N-morpholin-4-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827321 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Bromo-N-morpholinobenzenesulfonamide | |
CAS RN |
64268-87-7 |
Source


|
| Record name | 4-bromo-N-morpholin-4-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2411677.png)
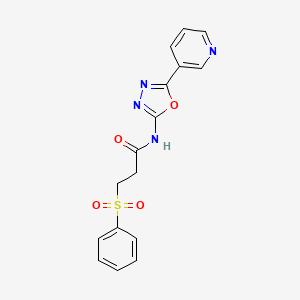
![2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2411679.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-bromobenzamide](/img/structure/B2411682.png)
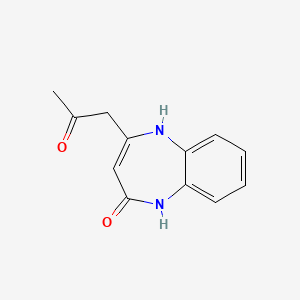

![1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2411689.png)
